5-Chloro-4-(difluoromethoxy)pyridin-2-amine
Overview
Description
5-Chloro-4-(difluoromethoxy)pyridin-2-amine is a chemical compound with the molecular formula C6H5ClF2N2O . It is used in various chemical reactions and has several applications in the field of chemistry .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions . Trifluoromethylpyridines, which are structurally similar to this compound, are often used as key structural motifs in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The ring is substituted with a chlorine atom, a difluoromethoxy group, and an amine group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 194.57 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis Approaches : The compound's structure allows for the potential introduction of metabolically stable derivatives in medicinal chemistry. The chlorine atom present can be used for further functionalization by cross-coupling reactions (Catalani, Paio, & Perugini, 2010).
- Structural Characterization : In the study of related compounds, X-ray crystallography analysis and other spectroscopic methods have been employed to characterize and understand their chemical behavior and structure (Doulah et al., 2014).
Chemical Reactions and Functionalization
- Nucleophilic Substitution Reactions : This compound has shown potential in the synthesis of various derivatives through nucleophilic substitution, demonstrating its versatility in chemical synthesis (Palamarchuk et al., 2019).
- Catalytic Applications : Its structure has been utilized in the development of catalytic processes, such as the transfer hydrogenation and amination reactions, showcasing its role in facilitating complex chemical transformations (Santiso‐Quiñones & Rodríguez‐Lugo, 2013).
Intermediates in Synthesis
- Role as an Intermediate : It serves as a key intermediate in the synthesis of various chemical compounds, including herbicides and pharmaceutical agents, highlighting its importance in industrial chemistry (Hang-dong, 2010).
- Synthesis of Kinase Inhibitors : The compound is a crucial intermediate in the preparation of protein kinase inhibitors, particularly those targeting phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) kinase (Rageot et al., 2019).
Safety and Hazards
5-Chloro-4-(difluoromethoxy)pyridin-2-amine is classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302, H312, H315, H319, H332, and H335, indicating that it is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
The primary targets of 5-Chloro-4-(difluoromethoxy)pyridin-2-amine are currently unknown .
Mode of Action
It is known that the compound contains a pyridin-2-amine moiety, which is a common structural feature in many bioactive molecules . This suggests that it may interact with biological targets in a similar manner to other pyridin-2-amine derivatives .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s activity .
Biochemical Analysis
Biochemical Properties
5-Chloro-4-(difluoromethoxy)pyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their activity and leading to changes in the metabolism of other compounds. Additionally, this compound can bind to specific proteins, influencing their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation. Furthermore, this compound can affect the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling and regulation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, toxic or adverse effects may be observed. These can include liver toxicity, changes in blood parameters, and other systemic effects. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in the metabolism of various compounds. The compound can influence metabolic flux and alter the levels of specific metabolites. Understanding these interactions is essential for predicting the compound’s effects on overall metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation. For example, it may be actively transported into cells via membrane transporters, affecting its intracellular concentration and activity. Additionally, the distribution of this compound within tissues can impact its overall efficacy and safety .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy metabolism and apoptosis .
Properties
IUPAC Name |
5-chloro-4-(difluoromethoxy)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2O/c7-3-2-11-5(10)1-4(3)12-6(8)9/h1-2,6H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAGEZPERUWORQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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